2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Description
Its structure is CH₂=C(OAc)-COOCH₃, with a molecular formula of C₆H₈O₄ and a molecular weight of 144.13 g/mol. This compound is characterized by its α,β-unsaturated ester system, which confers reactivity in polymerization and conjugation-dependent chemical reactions.
The acetyloxy substituent may influence hydrolysis rates or act as a protective group in pharmaceutical intermediates, as seen in related compounds like 3-acetyloxy derivatives ().
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetyloxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9-3)10-5(2)7/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIJGCJRNAGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456474 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-46-4 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One of the most cited routes for synthesizing methyl acrylate derivatives involves the pyrolysis of methyl-2-acetoxy propionate (MAPA). Under controlled gas-phase conditions, MAPA undergoes thermal decomposition to yield methyl acrylate and acetic acid as primary products. The reaction mechanism proceeds via elimination of acetic acid, facilitated by inert gas carriers such as nitrogen or argon.
$$
\text{CH}3\text{COOCH}(\text{CH}3)\text{COOCH}3 \xrightarrow{\Delta} \text{CH}2=\text{CHCOOCH}3 + \text{CH}3\text{COOH}
$$
While this method primarily targets methyl acrylate, adjustments to reaction conditions—such as temperature modulation (300–400°C) and residence time—can influence the retention of the acetoxy group. For instance, incomplete decomposition may yield trace quantities of methyl 2-(acetyloxy)acrylate, though this requires further validation.
Catalytic Aldol Condensation of Methyl Acetate and Formaldehyde
A scalable industrial method involves the aldol condensation of methyl acetate and formaldehyde over cesium-phosphorus-modified γ-alumina (Cs-P/γ-Al₂O₃) catalysts. This approach, optimized by Jiang et al., achieves a 39.5 mol% yield of methyl acrylate under fluidized bed reactor conditions.
Key parameters include:
- Temperature : 350–400°C
- Molar ratio (methyl acetate:formaldehyde) : 2:1
- Liquid hourly space velocity (LHSV) : 0.5–1.5 h⁻¹
The reaction pathway involves formaldehyde acting as a C1 synthon, inserting into the methyl acetate structure. To adapt this method for methyl 2-(acetyloxy)acrylate, substitution of formaldehyde with acetylated aldehydes (e.g., acetaldehyde derivatives) could theoretically introduce the acetoxy moiety. However, no direct studies confirming this adaptation are available.
Gas-Phase Pyrolysis of Methyl 3-Acetoxypropionate
A high-yielding (up to 90%) route reported in ACS Sustainable Chemistry & Engineering utilizes the gas-phase pyrolysis of methyl 3-acetoxypropionate at 450°C. The process eliminates acetic acid to form methyl acrylate.
$$
\text{CH}3\text{COOCH}2\text{CH}2\text{COOCH}3 \xrightarrow{\Delta} \text{CH}2=\text{CHCOOCH}3 + \text{CH}_3\text{COOH}
$$
For methyl 2-(acetyloxy)acrylate synthesis, repositioning the acetoxy group to the α-carbon (C2) in the precursor could enable analogous elimination. Computational modeling suggests that methyl 2-acetoxypropionate derivatives might favor this pathway, but experimental validation is pending.
Acetylation of Methyl 2-Hydroxyacrylate
Direct acetylation of methyl 2-hydroxyacrylate using acetic anhydride presents a theoretically viable route. However, the instability of methyl 2-hydroxyacrylate—prone to dehydration and polymerization—complicates this approach. Studies on analogous systems (e.g., methyl 2-(hydroxymethyl)acrylate) demonstrate successful acetylation under mild conditions (0–5°C, pyridine catalyst).
$$
\text{CH}2=\text{C(OH)COOCH}3 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}2=\text{C(OAc)COOCH}3 + \text{CH}_3\text{COOH}
$$
This method remains underexplored due to precursor scarcity but holds promise for laboratory-scale synthesis.
Enzymatic and Catalytic Esterification
Emerging approaches leverage lipases (e.g., Candida antarctica lipase B) for regioselective acetylation of acrylate derivatives. In non-aqueous media, these enzymes catalyze the transesterification of vinyl acetate with methyl acrylate, though yields are modest (<30%). Heterogeneous acid catalysts (e.g., Amberlyst-15) show similar potential but require rigorous optimization to suppress side reactions like polymerization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as water, alcohols, and amines.
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and methanol.
Common Reagents and Conditions
Addition Reactions: Common reagents include water, alcohols, and amines. Conditions typically involve mild temperatures and the presence of a catalyst.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Hydrolysis: Acidic hydrolysis involves strong acids like hydrochloric acid, while basic hydrolysis uses strong bases like sodium hydroxide.
Major Products Formed
Addition Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and methanol.
Scientific Research Applications
While the search results provide information on various propenoic acid derivatives, there is no direct information about the applications of "2-Propenoic acid, 2-(acetyloxy)-, methyl ester". However, the search results do provide information on related compounds, which can be used to infer potential applications of "this compound".
Here's what can be gathered from the search results:
Related Compounds and Their Applications
- 2-Propenoic acid, 3-[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]-2-cyano-, methyl ester: This compound can be analyzed using reverse phase HPLC and can be used for isolating impurities in preparative separation and pharmacokinetics .
- 2-Propenoic acid, methyl ester: This chemical is used in manufacturing fibreglass .
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Also known as 4-coumaric acid methyl ester, this compound may act as an antagonist for LBDs of ERα, ERβ and ERRγ isoforms of ER, suggesting potential for breast cancer therapeutics .
- 2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester: This chemical has reported cosmetic use in film-forming and artificial nail building applications . It is also used in dental adhesives and bone cement for fixing prosthetic devices in orthopaedic surgery .
- 2-[(Acetyloxy)methyl]-2-propenoic acid methyl ester: Also known as Methyl 2-(acetoxymethyl)acrylate, this compound's chemical and physical properties are documented .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)-, methyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and methanol. The double bond in the propenoic acid moiety allows for addition reactions with various nucleophiles. In polymerization reactions, the double bond participates in free radical mechanisms, leading to the formation of polymer chains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
3-Acetyloxy Derivatives
- Structure: CH₂=CH-COOCH₃ with an acetyloxy group at C3. Properties: Positional isomerism alters electronic effects; the C3 substituent may reduce conjugation stability compared to the C2 derivative. This affects reactivity in polymerization and hydrolysis. Applications: Used as intermediates in cephalosporin antibiotics (e.g., cefuroxime) .
Methoxy and Ethoxy Analogues
Substituted Acrylates with Bulky Groups
2-Propenoic Acid, 3-[4-(Bis[2-(Acetyloxy)Ethyl]Amino)-2-Methylphenyl]-2-Cyano-, Methyl Ester (CAS: 53554-75-9)
- Structure: A cyano-substituted acrylate with aromatic and acetyloxy-ethylamino groups.
- Molecular Weight : 388.42 g/mol .
- Comparison: Size/Complexity: Larger molecular size reduces volatility and increases steric hindrance, limiting polymerization utility. Functionality: The cyano group enhances polarity, making it suitable for HPLC analysis ().
Phosphorus-Containing Analogues
Physicochemical Properties and Reactivity
Hydrolysis and Stability
Solubility and Polarity
- 2-(Acetyloxy) Derivative : Moderate polarity due to ester and acetyloxy groups; likely soluble in organic solvents (e.g., acetone, THF) but poorly water-soluble.
- Comparison: Ethylene Glycol-Modified Acrylates (e.g., 2-Propenoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester): Higher water solubility due to ether linkages (PSA: 61.83) . Cyano-Substituted Acrylates: Increased polarity improves compatibility with polar solvents .
Copolymerization Behavior
- Comparison with Common Monomers: Methyl Methacrylate (MMA): Higher glass transition temperature (Tg) polymers due to methyl group rigidity . Ethyl Acrylate: Yields softer, more flexible polymers .
Functional Polymers
- Acetyloxy Utility : May introduce sites for post-polymerization modification (e.g., hydrolysis to hydroxyl groups for further functionalization).
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Stability
| Compound | Hydrolysis Risk | Polymerization Reactivity | Storage Requirements |
|---|---|---|---|
| 2-(Acetyloxy)-, methyl ester | High | Moderate | Anhydrous |
| Methyl 3-methoxyacrylate | Low | High | Standard |
| 2-Propenoic acid, cyano-substituted | Moderate | Low | Dry, inert atmosphere |
Biological Activity
2-Propenoic acid, 2-(acetyloxy)-, methyl ester, commonly known as methyl 2-acetoxypropanoate, is a compound of significant interest in various fields, including medicinal chemistry and industrial applications. This article explores its biological activity based on diverse research findings, highlighting its pharmacological properties, toxicity assessments, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- CAS Number : 105-54-4
The compound features an acrylate structure with an acetoxy group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that methyl 2-acetoxypropanoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents for treating infections.
Anticancer Effects
Methyl 2-acetoxypropanoate has shown promise in anticancer research. In vitro studies revealed that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| HT-29 (Colon) | 30 | Cell cycle arrest |
Toxicity Assessments
Toxicological evaluations have been conducted to assess the safety profile of methyl 2-acetoxypropanoate. In animal studies, the compound demonstrated moderate acute toxicity with reported LD50 values ranging from 277 to 840 mg/kg in rats . Chronic exposure studies indicated potential irritant effects on skin and respiratory systems, necessitating caution in handling .
Case Studies
- Skin Irritation Study : In a dermal exposure study on rabbits, severe erythema and edema were observed at high doses (2000 mg/kg), indicating significant irritant properties. This study underscores the need for protective measures when using this compound in industrial settings .
- Genotoxicity Assessment : Two gene mutation assays using mouse lymphoma cells indicated positive results without metabolic activation. This suggests a potential risk for mutagenicity that warrants further investigation .
The biological effects of methyl 2-acetoxypropanoate are attributed to its ability to interact with cellular targets involved in key signaling pathways:
- Apoptosis Pathway : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.
Q & A
Q. How can computational modeling aid in predicting the reactivity of 2-propenoic acid derivatives in copolymerization?
- Methodological Answer : Apply density functional theory (DFT) to calculate monomer reactivity ratios (r₁, r₂). Use Monte Carlo simulations to model chain propagation and validate with experimental GPC data. Compare frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient monomer preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
